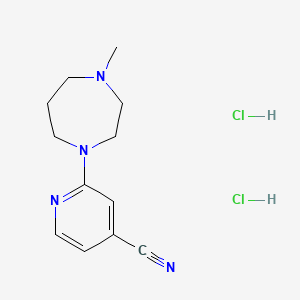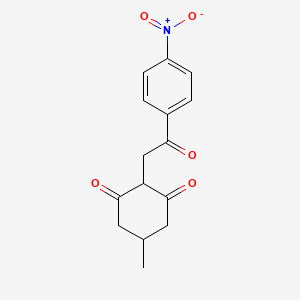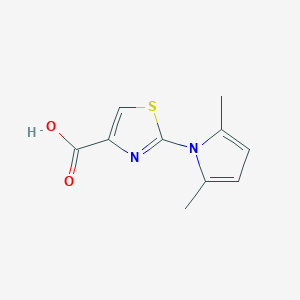
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The IUPAC name for this compound is 2-(2,5-dimethylpyrrol-1-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a benzoic acid group . The SMILES string for this compound isCc1ccc(C)n1-c2ccccc2C(O)=O . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 215.25 . The InChI key for this compound isZLYUUANOICYAAL-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized through various methods. For instance, Idhayadhulla et al. (2010) detailed the synthesis of a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, using the amination method and characterized it using IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis (Idhayadhulla, Kumar, & Nasser, 2010).
Cycloaddition Reactions : Cardoso et al. (2006) demonstrated the 1,3-dipolar cycloaddition of dimethyl acetylenedicarboxylate with nonstabilized azomethine ylides, generated from similar 1,3-thiazolidine-4-carboxylic acids, leading to pyrrolo[1,2-c]thiazole derivatives (Cardoso et al., 2006).
Chemical Transformations
Heterocyclization Approaches : Vovk et al. (2010) described the preparation of pyrrole derivatives, including the addition of a pyrrole ring to a structure similar to the compound , using methods like chloroacylation and heterocyclization (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Derivative Synthesis : Žugelj et al. (2009) transformed a compound related to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid into thiazole-5-carboxylates, demonstrating the versatility in synthesizing various derivatives (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Biological and Pharmacological Applications
Antileukemic Activity : Ladurée et al. (1989) investigated derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole, a structurally related compound, for antileukemic activity, suggesting potential pharmacological applications (Ladurée, Lancelot, Robba, Chenu, & Mathé, 1989).
Antimicrobial and Antitubercular Agents : New derivatives of pyrrole, including those with thiazole and pyrrolidine moieties, were synthesized and evaluated for their antimicrobial and antitubercular properties, indicating the relevance of this class of compounds in medicinal chemistry (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its biological activity. For instance, related compounds have shown promising antibacterial and antitubercular properties . Therefore, “2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” could potentially be studied for similar properties.
properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-4-7(2)12(6)10-11-8(5-15-10)9(13)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTLOXQPYQDVCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CS2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[4-(3-methylbutoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2409787.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)
![2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)
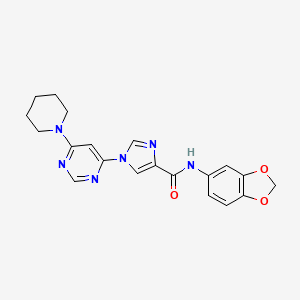
![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)
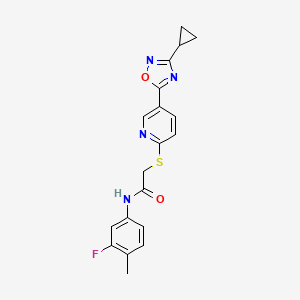
![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)

![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)
